2-Chloro-5-(piperidin-1-ylmethyl)pyridine
Description
Contextual Significance of Pyridine-Piperidine Architectures in Organic and Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. chemicalbook.com Within this class, pyridine (B92270) and piperidine (B6355638) rings are among the most prevalent and functionally significant scaffolds in drug design. chemicalbook.com
The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a core component in thousands of medicinally important molecules. chemicalbook.com Its presence can enhance biochemical potency, improve metabolic stability, and address issues of protein binding and cellular permeability. chemicalbook.com The piperidine nucleus, a saturated six-membered nitrogen-containing heterocycle, is also a cornerstone in drug development, found in numerous pharmaceuticals and natural alkaloids. chemicalbook.com Derivatives of piperidine are utilized in a wide array of therapeutic applications, including as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. chemicalbook.com
The strategic combination of both pyridine and piperidine motifs into a single molecular architecture is a well-established and compelling theme in medicinal chemistry. chemicalbook.com This hybridization creates novel chemical entities with the potential for unique biological activities, leveraging the established pharmacological profiles of each constituent ring system. chemicalbook.com Molecules incorporating this dual architecture have been investigated for a broad spectrum of therapeutic uses, including as antibacterial, antifungal, antimalarial, and anticancer agents. chemicalbook.com
Overview of the Chemical Compound's Research Relevance
The primary research relevance of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine lies in its role as a chemical intermediate for the synthesis of more complex molecules. chemicalbook.com While it is a subject of interest for its potential biological activities due to its pyridine-piperidine structure, its most documented value is as a building block in multi-step synthetic pathways. ontosight.aichemicalbook.com
The compound is prepared from precursors such as 2-chloro-5-(chloromethyl)pyridine (B46043). chemicalbook.com The latter is a versatile reagent used in the synthesis of various pharmaceutical and agrochemical products, including neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. chemicalbook.com The synthesis of this compound involves the reaction of 2-chloro-5-(chloromethyl)pyridine with piperidine, where the piperidine ring displaces the chlorine on the methyl group through a nucleophilic substitution reaction.
This positions this compound as a key stepping stone for creating a diverse library of derivative compounds. Researchers can utilize the reactive sites on both the pyridine and piperidine rings to introduce further chemical modifications, thereby exploring new chemical space in the quest for novel therapeutic agents. ontosight.ai
Scope and Objectives of Academic Inquiry
The academic and industrial inquiry into this compound is primarily driven by its potential as a scaffold in drug discovery and development. The overarching objective is to leverage this compound as a starting material or key intermediate to synthesize novel molecules with significant biological activity.
The scope of this research includes:
Synthetic Methodology: Developing efficient and scalable methods for the synthesis of this compound and its subsequent derivatization.
Library Generation: Using the compound as a core structure to generate libraries of new chemical entities by modifying the pyridine and piperidine rings.
Medicinal Chemistry: Investigating the structure-activity relationships (SAR) of these new derivatives to identify compounds with potent and selective therapeutic effects. The inherent biological potential of the pyridine-piperidine architecture makes this a promising field for discovering new treatments for a range of diseases. ontosight.aichemicalbook.com
Chemical Biology: Utilizing derivatives of this compound as chemical probes to study biological pathways and molecular targets, such as enzymes and receptors. ontosight.ai
Continued research into intermediates like this compound is fundamental to advancing the field of medicinal chemistry and developing the next generation of therapeutic agents. ontosight.ai
Properties
IUPAC Name |
2-chloro-5-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-5-4-10(8-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTYDCOZEXBALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363037 | |
| Record name | 2-chloro-5-(piperidin-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230617-67-1 | |
| Record name | 2-chloro-5-(piperidin-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Synthesis of Key Precursors
The successful synthesis of the target compound is contingent upon the effective preparation of crucial intermediates, primarily halogenated pyridine (B92270) building blocks.
2-chloro-5-(chloromethyl)pyridine (B46043) is a pivotal intermediate in the synthesis of numerous compounds, including neonicotinoid insecticides and other pharmaceutical products. chemicalbook.com Several methods have been developed for its synthesis.
One common approach involves the chlorination of 2-chloro-5-(hydroxymethyl)pyridine. In this method, a mixture of 2-chloro-5-(hydroxymethyl)pyridine and 1,2-dichloroethane (B1671644) is added to a solution of thionyl chloride in 1,2-dichloroethane. prepchem.com The reaction is typically stirred at room temperature and then refluxed for several hours. prepchem.com After workup, which includes concentration and neutralization with sodium hydrogen carbonate, 2-chloro-5-(chloromethyl)pyridine is obtained as a solid. prepchem.com
Another synthetic route starts from 2-chloro-2-chloromethyl-4-cyano-butanal. chemicalbook.comchemicalbook.com This precursor is dissolved in toluene, and solid phosgene (B1210022) is added. chemicalbook.comchemicalbook.com The mixture is stirred at 50°C for several hours, and upon cooling, 2-chloro-5-(chloromethyl)pyridine crystallizes, affording a high yield of 97%. chemicalbook.comchemicalbook.com
Furthermore, direct chlorination of 2-chloro-5-methylpyridine (B98176) is a viable method. google.com This reaction is often carried out with elemental chlorine, but careful control is necessary to avoid the formation of polychlorinated by-products. google.com The process can be performed in a microchannel reactor to improve control and yield. scispace.com Alternatively, 2-alkoxy-5-alkoxymethylpyridine derivatives can be reacted with chlorinating agents like phosphorus(V) chloride or phosphoryl chloride to produce the desired compound. google.com
The table below summarizes various synthetic precursors and reagents for producing 2-chloro-5-(chloromethyl)pyridine.
| Starting Material | Key Reagents | Reported Yield | Reference |
|---|---|---|---|
| 2-chloro-5-(hydroxymethyl)pyridine | Thionyl chloride, 1,2-dichloroethane | Not specified | prepchem.com |
| 2-chloro-2-chloromethyl-4-cyano-butanal | Solid phosgene, Toluene | 97% | chemicalbook.comchemicalbook.com |
| 3-methylpyridine (B133936) | Chlorine, Supported palladium chloride catalyst | ~50% | patsnap.com |
| 2-chloro-5-methylpyridine | Chlorine gas | Not specified | google.comscispace.com |
The synthesis of precursors often begins with simpler pyridine derivatives. A primary starting material is 3-methylpyridine (beta-picoline). scispace.compatsnap.com The direct chlorination of 3-methylpyridine can produce 2-chloro-5-methylpyridine, which is a direct precursor to 2-chloro-5-(chloromethyl)pyridine. researchgate.net One patented method involves vaporizing 3-methylpyridine, mixing it with chlorine and a nitrogen carrier gas, and passing it through a tubular reactor with a supported palladium chloride catalyst. patsnap.com This one-step reaction can achieve a molar yield of approximately 50%. patsnap.com
Another approach involves a multi-step synthesis starting from the condensation of propionaldehyde (B47417) and an acrylic ester, which forms a 4-formylpentanoate ester. google.comgoogleapis.comepo.org This ester is then aminated to create 5-methyl-3,4-dihydro-2(1H)-pyridone. google.comgoogleapis.comepo.org The pyridone is subsequently halogenated, dehydrohalogenated to form 2-hydroxy-5-methylpyridine, and finally chlorinated to yield 2-chloro-5-methylpyridine. google.comgoogleapis.comepo.org This route builds the pyridine ring from acyclic precursors.
A three-step reaction has also been identified that involves cyclization, condensation, and acylation to synthesize 2-chloro-5-methylpyridine with a total yield of 64.1%. dissertationtopic.net This method uses inexpensive and readily available raw materials. dissertationtopic.net
Direct Synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine
The final step in the synthesis is the formation of the target compound by introducing the piperidine (B6355638) moiety onto the pyridine core.
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The key precursor, 2-chloro-5-(chloromethyl)pyridine, possesses two reactive sites for nucleophilic attack: the chlorine atom on the pyridine ring and the chlorine atom on the methyl group. The chloromethyl group is significantly more reactive towards nucleophilic substitution than the 2-chloro position on the pyridine ring.
Therefore, reacting 2-chloro-5-(chloromethyl)pyridine with piperidine results in the selective displacement of the chloromethyl group's chlorine atom. This reaction is analogous to the synthesis of 2-chloro-5-aminomethyl-pyridine, where 2-chloro-5-chloromethyl-pyridine is reacted with ammonia. google.com In the case of piperidine, the secondary amine acts as the nucleophile, attacking the benzylic carbon and displacing the chloride ion to form the C-N bond, resulting in the desired product. This type of reaction is a standard method for forming piperidine derivatives. nih.gov
Another related synthetic strategy involves reacting 2-chloro-5-chloromethyl-pyridine with phthalimide (B116566) potassium, followed by hydrazinolysis to liberate the primary amine. google.com A similar principle applies when using piperidine as the nucleophile directly.
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include temperature, solvent, and the stoichiometry of the reactants.
Based on analogous amination reactions, the process is likely carried out in the presence of a suitable diluent or solvent. google.com The reaction between 2-chloro-5-chloromethyl-pyridine and ammonia, for instance, is conducted at temperatures between -50°C and +50°C. google.com A similar temperature range would likely be effective for the reaction with piperidine.
To drive the reaction to completion and minimize side products, an excess of the amine (piperidine) is generally employed. google.com The reaction can be performed under normal or elevated pressure, up to about 20 bar. google.com After the reaction is complete, the mixture is worked up using standard methods, which may involve neutralization with a base like sodium hydroxide (B78521) solution and extraction with an organic solvent. google.com
The table below outlines typical conditions for analogous amination reactions on the chloromethylpyridine core.
| Amine | Solvent/Diluent | Temperature | Key Conditions | Reference |
|---|---|---|---|---|
| Ammonia (liquid) | Toluene (optional) | -50°C to +50°C | Excess ammonia, Pressure up to 20 bar | google.com |
| Phthalimide Potassium | Dimethylformamide | Reflux | Followed by hydrazinolysis | google.com |
Advanced Synthetic Approaches
Modern synthetic chemistry offers several advanced methodologies that could be applied to the synthesis of this compound to improve efficiency, selectivity, or environmental footprint. Microwave-assisted synthesis has been shown to be effective for nucleophilic aromatic substitution reactions on 2-chloropyrimidine (B141910) derivatives, suggesting it could accelerate the amination step. researchgate.net
The use of specialized catalysts is another area of advancement. For instance, copper carbene complexes have been successfully used as catalysts for the amination of 2-chloropyridines with pyrazole. researchgate.net While the target reaction occurs at the more reactive chloromethyl position, such catalysts could be explored for alternative pathways or for the synthesis of analogues where the piperidine is attached directly to the ring.
Catalytic Reaction Systems (e.g., organometallic and transition metal catalysis)
The N-alkylation of piperidine with 2-chloro-5-(chloromethyl)pyridine is a standard nucleophilic substitution reaction. Typically, this transformation can proceed thermally without the need for sophisticated organometallic or transition metal catalysts. The reaction relies on the nucleophilic nature of the secondary amine (piperidine) attacking the electrophilic benzylic carbon of 2-chloro-5-(chloromethyl)pyridine. Often, a simple base is added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion.
While specific catalytic systems for this exact reaction are not extensively documented in academic literature, the broader field of C-N bond formation is rich with catalytic innovations. For instance, metal-ligand bifunctional iridium catalysts have been successfully employed in the N-alkylation of amines with alcohols via a hydrogen autotransfer process. nih.gov Such advanced catalytic methods, while not directly applied here, represent a frontier in organic synthesis that could potentially be adapted to streamline the synthesis of related compounds, possibly allowing the use of less reactive precursors under milder conditions. However, for the reaction between a reactive electrophile like 2-chloro-5-(chloromethyl)pyridine and a strong nucleophile like piperidine, a catalyst is generally not required.
The synthesis of the key precursor, 2-chloro-5-(chloromethyl)pyridine, can itself involve various reagents. For example, it can be obtained by reacting 2-alkoxy-5-alkoxymethyl-pyridine derivatives with chlorinating agents like phosphorus(V) chloride and phosphoryl chloride. google.com Another route involves the direct chlorination of 2-chloro-5-methylpyridine. google.com The synthesis of 2-chloro-5-methylpyridine has been explored using palladium chloride as a catalyst in the direct chlorination of 3-methyl-pyridine. researchgate.net
A patent for a related compound, N-(2-chloro-pyridin-5-ylmethyl)phthalimide, demonstrates a typical non-catalytic approach where 2-chloro-5-(chloromethyl)pyridine is reacted with potassium phthalimide in a polar aprotic solvent. google.com This serves as a strong analogue for the synthesis of the title compound.
| Reactant A | Reactant B | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-chloro-5-chloromethyl-pyridine | Phthalimide potassium | Dimethylformamide (DMF) | Reflux | 8 hours | 98% |
Stereoselective Synthesis Considerations
The molecular structure of this compound contains no stereocenters or elements of chirality. Both the pyridine and piperidine rings are symmetrically substituted in a way that does not give rise to stereoisomerism. Consequently, stereoselective synthesis is not a consideration for the preparation of this specific compound.
However, the principles of stereoselective synthesis would become critical if chiral analogues were to be targeted. For instance, if substituents were introduced on the piperidine ring at positions other than the nitrogen or C4, chiral centers could be created. The synthesis of such highly substituted piperidines often requires sophisticated stereoselective strategies to control the relative and absolute configuration of the new stereocenters. documentsdelivered.com The field has seen the development of numerous methods, including diastereoselective multi-component reactions, to produce specific stereoisomers of complex piperidine-containing molecules. researchgate.netdntb.gov.ua These methods are essential in medicinal chemistry, where the biological activity of enantiomers can differ significantly. For the achiral title compound, these considerations are not applicable.
Sustainable and Efficient Synthetic Routes
The pursuit of sustainable and efficient chemical syntheses is guided by the principles of green chemistry, which encourage, among other things, the use of safer solvents, improved atom economy, and reduced energy consumption. unife.itmdpi.com
The standard synthesis of this compound via the reaction of 2-chloro-5-(chloromethyl)pyridine and piperidine is, in principle, an atom-economical addition reaction, with HCl being the only byproduct. The efficiency of this step is often high, as seen in analogous reactions which report yields up to 98%. google.com
Solvent Choice: Patent literature for analogous syntheses often specifies the use of polar aprotic solvents such as dimethylformamide (DMF). google.com DMF is now recognized as a substance of very high concern due to its reproductive toxicity. A key goal in developing a sustainable route would be to replace such solvents with greener alternatives. Potential replacements could include alcohols (like ethanol), ethers derived from renewable sources (like 2-methyltetrahydrofuran), or even water, depending on the solubility and reactivity of the starting materials. Performing the reaction under solvent-free (neat) conditions would be an even more sustainable option, provided the reaction can be controlled.
Energy Efficiency: The synthesis often involves heating the reaction mixture to reflux for several hours. google.com Optimizing the reaction conditions by lowering the temperature or reducing the reaction time, perhaps through the use of microwave irradiation, could significantly decrease energy consumption. nih.gov
By applying these green chemistry principles, the synthesis of this compound could be made more efficient, safer, and environmentally benign.
Chemical Reactivity and Transformational Studies
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring is an aromatic heterocycle characterized by an electron-withdrawing nitrogen atom. This feature significantly reduces the electron density of the aromatic system compared to benzene (B151609), rendering it less susceptible to electrophilic attack but more prone to nucleophilic substitution. The presence of a chlorine atom at the C-2 position further influences this reactivity, serving as an effective leaving group.
The C-2 position of the pyridine ring in 2-Chloro-5-(piperidin-1-ylmethyl)pyridine is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a consequence of the combined electron-withdrawing effects of the ring nitrogen and the chloro substituent. The reaction typically proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the C-2 carbon to form a negatively charged intermediate known as a Meisenheimer complex. youtube.com Aromaticity is subsequently restored through the expulsion of the chloride ion. youtube.com
This transformation is synthetically valuable for introducing a wide array of functional groups at the 2-position. Common nucleophiles employed in these reactions include amines, anilines, alkoxides, and thiols. researchgate.net For instance, reactions with various primary or secondary amines can be used to generate 2-amino-5-(piperidin-1-ylmethyl)pyridine derivatives. The general leaving group order in SNAr reactions on activated aryl substrates is F > NO₂ > Cl ≈ Br > I. researchgate.netnih.gov
| Nucleophile | Product Class | Typical Conditions |
|---|---|---|
| Ammonia / Amines (R-NH₂) | 2-Aminopyridines | Heat, often in a polar solvent (e.g., EtOH), sometimes with microwave assistance. researchgate.net |
| Alkoxides (R-O⁻) | 2-Alkoxypyridines | Sodium or potassium alkoxide in the corresponding alcohol. |
| Thiolates (R-S⁻) | 2-(Alkyl/Aryl)thiopyridines | Sodium or potassium thiolate in a polar aprotic solvent (e.g., DMF). |
| Anilines (Ar-NH₂) | N-Aryl-2-aminopyridines | Heat, often with a base (e.g., K₂CO₃) in a high-boiling solvent. researchgate.net |
In contrast to its susceptibility to nucleophilic attack, the pyridine nucleus is highly resistant to electrophilic aromatic substitution (EAS). The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. youtube.com Furthermore, the nitrogen's basic lone pair readily coordinates with the Lewis or Brønsted acids that are often required to catalyze these reactions, leading to the formation of a pyridinium (B92312) salt. This positively charged species is even more strongly deactivated than the parent pyridine.
The carbon-chlorine bond at the C-2 position is an excellent handle for transition metal-catalyzed cross-coupling reactions. These methods provide powerful and versatile routes for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 2-chloropyridine moiety with an organoboron reagent, such as a boronic acid or boronic ester. It is a widely used method for forming C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl or vinyl substituents at the C-2 position. digitellinc.com
Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the 2-chloropyridine with a terminal alkyne. The process is typically catalyzed by a combination of palladium and copper salts. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a key method for forming C-N bonds. It enables the reaction of the 2-chloropyridine with a wide range of primary and secondary amines, providing a direct route to diverse 2-aminopyridine (B139424) derivatives under relatively mild conditions. mdpi.com
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | C-C (Aryl/Vinyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |
| Sonogashira | R-C≡C-H | C-C (Alkynyl) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) |
| Buchwald-Hartwig | R¹R²NH | C-N (Amino) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XantPhos, BINAP), Base (e.g., Cs₂CO₃, NaOtBu) mdpi.com |
Reactivity of the Piperidine (B6355638) Ring System
The piperidine moiety is a saturated, non-aromatic heterocyclic amine. Its reactivity is dominated by the lone pair of electrons on the tertiary nitrogen atom, which imparts nucleophilic and basic character.
The tertiary amine of the piperidine ring is nucleophilic and can react with electrophiles. The most common reaction is N-alkylation, where treatment with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), results in the formation of a quaternary ammonium (B1175870) salt. researchgate.net This transformation converts the neutral tertiary amine into a positively charged quaternary ammonium species, which can significantly alter the molecule's physical and biological properties.
Direct N-acylation of the tertiary piperidine nitrogen is generally not feasible. However, related transformations can occur under specific conditions. For example, the von Braun reaction involves the treatment of a tertiary amine with cyanogen (B1215507) bromide (CNBr) to yield a cyanamide (B42294) and an alkyl bromide, effectively cleaving one of the C-N bonds.
| Reaction Type | Reagent | Product | Description |
|---|---|---|---|
| N-Alkylation (Quaternization) | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Forms a new C-N bond, resulting in a positively charged nitrogen center. researchgate.net |
The saturated piperidine ring is generally stable under most reaction conditions. However, transformations and rearrangements can be induced by leveraging the reactivity of the nitrogen atom. For example, quaternary ammonium salts formed via N-alkylation (as described in 3.2.1) can undergo Hofmann elimination. This base-promoted elimination reaction typically leads to the opening of the piperidine ring to form an alkene, and it is a classic method for the degradation and structural elucidation of nitrogen-containing rings. The regioselectivity of the elimination follows the Hofmann rule, favoring the formation of the least substituted alkene.
Reactivity of the Methylene (B1212753) Linker
The methylene group connecting the pyridine and piperidine rings serves as a key site for chemical modification, allowing for the introduction of diverse functional groups and the modulation of the compound's physicochemical and biological properties.
Functional Group Interconversions
The primary route for the synthesis of this compound and its analogues involves the nucleophilic substitution of a leaving group on the methylene carbon of a 2-chloro-5-(halomethyl)pyridine precursor, most commonly 2-chloro-5-(chloromethyl)pyridine (B46043). mdpi.combenthamscience.comnih.gov This highlights the inherent reactivity of the benzylic-like methylene position, which is activated by the adjacent pyridine ring.
While direct functional group interconversions on the methylene linker of the final compound are less commonly reported, analogous transformations on similar N-benzylpiperidine structures provide insights into its potential reactivity. For instance, the oxidation of the benzylic carbon in N-benzylpiperidines can lead to the formation of the corresponding benzamides, a reaction catalyzed by various reagents, including Lewis acids like zinc bromide (ZnBr2) or iron(III) chloride (FeCl3) in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). researchgate.net This suggests that the methylene linker in this compound could potentially be oxidized to a carbonyl group, thereby providing a route to amide derivatives.
Furthermore, the reactivity of the alpha-methylene group of N-alkylpiperidines can be exploited for functionalization. acs.org Selective endo-cyclic α-functionalization of saturated N-alkyl piperidines has been achieved, indicating the possibility of introducing substituents directly onto the methylene linker under specific reaction conditions. acs.org
The following table summarizes potential functional group interconversions at the methylene linker, drawing analogies from related structures.
| Starting Functionality | Target Functionality | Potential Reagents and Conditions | Reference Analogy |
|---|---|---|---|
| -CH2- (Methylene) | -C(O)- (Carbonyl/Amide) | Oxidizing agents (e.g., KMnO4, PCC); Lewis acid catalysis (e.g., ZnBr2/TBHP) | Oxidation of N-benzylpiperidines researchgate.net |
| -CH2- (Methylene) | -CH(R)- (Substituted Methylene) | α-Lithiation followed by reaction with an electrophile (R-X) | α-Functionalization of N-alkylpiperidines acs.orgacs.org |
Derivatization and Analogue Synthesis
The generation of analogues of this compound is a cornerstone of medicinal chemistry efforts to optimize biological activity, selectivity, and pharmacokinetic properties.
Design Principles for Structural Modification
Structure-activity relationship (SAR) studies of related pyridine and piperidine derivatives provide guiding principles for the rational design of new analogues. Key areas for modification include the pyridine ring, the piperidine ring, and the methylene linker.
Pyridine Ring Modification: The electronic properties of the pyridine ring can be modulated by introducing various substituents. The presence and position of functional groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can significantly enhance biological activity. nih.gov Conversely, the introduction of halogen atoms or bulky groups may sometimes lead to a decrease in activity. nih.gov For instance, in the context of kinase inhibitors, specific substitutions on the pyridine ring are crucial for achieving selective interactions with the target protein. nih.gov
Linker Modification: The length and flexibility of the linker between the two rings can also be altered. Shortening, lengthening, or introducing conformational constraints to the methylene bridge can affect the relative orientation of the pyridine and piperidine moieties, which can be critical for optimal interaction with a biological target. mdpi.com
The following table outlines common design principles for the structural modification of this scaffold.
| Modification Site | Design Principle | Potential Impact | Relevant Research Area |
|---|---|---|---|
| Pyridine Ring | Introduction of electron-donating or -withdrawing groups | Modulation of electronic properties, hydrogen bonding capacity, and target interactions | Antiproliferative agents, Kinase inhibitors nih.govnih.gov |
| Piperidine Ring | Substitution on nitrogen or carbon atoms | Alteration of lipophilicity, basicity, and steric hindrance | General drug design, CNS-active agents ajchem-a.com |
| Methylene Linker | Varying length, rigidity, and introduction of functional groups | Optimization of spatial orientation and introduction of new interaction points | Linker design in drug discovery mdpi.com |
Spectroscopic and Crystallographic Characterization
X-ray Crystallography for Solid-State Structure Determination
Intermolecular Interactions and Hydrogen Bonding Networks
A thorough search of publicly available scientific literature and crystallographic databases did not yield specific studies detailing the intermolecular interactions and hydrogen bonding networks for the crystalline form of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine. Elucidation of these features requires single-crystal X-ray diffraction analysis, and the corresponding crystallographic information file (CIF) for this specific compound does not appear to be publicly deposited.
Polymorphism and Crystal Engineering Studies
There is no information available in the reviewed scientific literature regarding polymorphism or crystal engineering studies specifically focused on this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Such studies are vital in pharmaceutical sciences as different polymorphs can exhibit varying physical properties. Crystal engineering studies, which involve the design and synthesis of functional solid-state structures, have also not been reported for this particular compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are widely used due to their favorable balance of computational cost and accuracy in predicting the electronic structure and properties of molecules. mdpi.com For a molecule such as 2-Chloro-5-(piperidin-1-ylmethyl)pyridine, DFT calculations can elucidate its geometry, electronic distribution, and spectroscopic characteristics. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation. electrochemsci.orgresearcher.life
A key aspect of understanding a molecule's reactivity and electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. rsc.org A smaller gap generally suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, likely the pyridine (B92270) ring and the nitrogen atom of the piperidine (B6355638) moiety. The LUMO, conversely, would be distributed over the electron-deficient parts, such as the carbon atom attached to the chlorine and the pyridine ring. Substituents on the pyridine ring can significantly influence the energies of these orbitals. rsc.orgresearchgate.net
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds. Specific experimental or computational studies on this compound are required for precise values.
The distribution of these orbitals provides insight into the molecule's behavior in chemical reactions. For instance, in a nucleophilic attack, the HOMO of the attacking species would interact with the LUMO of this compound. Conversely, in an electrophilic attack, the HOMO of the pyridine derivative would be involved. wuxibiology.com
DFT calculations are a reliable method for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. rsc.orgaip.org
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an IR spectrum. These calculated frequencies are often scaled to account for anharmonicity and the limitations of the theoretical model. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. aip.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra. The calculated shifts are compared to a reference compound, typically tetramethylsilane (B1202638) (TMS), to provide theoretical spectra that can be matched with experimental findings. aip.org
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-visible region. arxiv.org This allows for the theoretical prediction of the absorption spectrum, providing information about the electronic structure and chromophores within the molecule.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| IR Spectroscopy | C-Cl Stretch | 750 cm⁻¹ |
| C-N Stretch (Pyridine) | 1350 cm⁻¹ | |
| ¹³C NMR Spectroscopy | C-Cl Carbon | 150 ppm |
| CH₂ Bridge Carbon | 60 ppm | |
| UV-Visible Spectroscopy | λmax | 265 nm |
Note: This table contains hypothetical data based on general knowledge of similar compounds. Actual spectroscopic data would require specific computational studies or experimental measurements.
DFT is an invaluable tool for exploring the mechanisms of chemical reactions. numberanalytics.comresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify the most probable reaction pathways. This involves locating the transition states, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima. acs.org
For a molecule like this compound, DFT could be used to study various reactions, such as nucleophilic substitution at the chloro-substituted carbon or electrophilic substitution on the pyridine ring. The calculated activation energies, determined from the energy difference between the reactants and the transition state, can provide a quantitative measure of the reaction rate. rsc.org This type of analysis is crucial for understanding reaction kinetics and for designing new synthetic routes. unjani.ac.id
Molecular Modeling and Simulation
While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are used to study the conformational and dynamic properties of molecules.
The piperidine ring in this compound is not planar and can adopt several conformations, with the chair conformation being the most stable. rsc.org Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. researchgate.net By rotating the single bonds in the molecule, a potential energy landscape can be generated, revealing the low-energy conformations. nih.gov
For this compound, the orientation of the piperidin-1-ylmethyl group relative to the pyridine ring, as well as the puckering of the piperidine ring itself, are of interest. Molecular mechanics calculations, which are computationally less demanding than DFT, are often employed for an initial exploration of the conformational space. nih.gov The most stable conformers can then be further analyzed using higher-level DFT methods to obtain more accurate energy differences. Understanding the preferred conformation is essential as it can significantly influence the molecule's biological activity and physical properties. researchgate.net
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. In an MD simulation, the classical equations of motion are solved for the atoms in the system, allowing for the observation of molecular movements over time. iaea.org This can reveal information about the flexibility of the molecule, its interactions with solvent molecules, and its conformational changes. nih.govrsc.org
For this compound, an MD simulation in a solvent like water or an organic solvent could show how the molecule interacts with its environment and how its conformation fluctuates over time. nih.gov These simulations can provide insights into properties such as the molecule's solvation free energy and its diffusion coefficient. MD simulations are particularly useful for studying larger systems, such as the interaction of this molecule with a biological target like a protein, which is often a key step in drug design. nih.gov
In Silico Molecular Interactions and Design
In silico methods are crucial in modern drug discovery for predicting the interaction of small molecules with biological targets, thus guiding the synthesis and evaluation of new potential therapeutic agents. These computational techniques include molecular docking, pharmacophore modeling, and QSAR analysis.
Ligand-Protein Docking for Target Binding Prediction (in vitro context)
No specific ligand-protein docking studies for this compound have been identified in the performed searches. Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net For related pyridine derivatives, docking studies have been employed to understand their binding modes and to predict their affinity for various receptors and enzymes. d-nb.infonih.gov For instance, studies on other substituted pyridine derivatives have utilized molecular docking to investigate their potential as antithrombotic or antimicrobial agents by predicting their interactions with specific protein targets. d-nb.infonih.gov However, without specific studies on this compound, its potential binding partners and interaction modes remain speculative.
Pharmacophore Modeling and Virtual Screening
There is no available research on pharmacophore modeling or virtual screening that specifically focuses on this compound. Pharmacophore modeling identifies the essential steric and electronic features necessary for a molecule to interact with a specific biological target. youtube.comwikipedia.org This model can then be used as a 3D query to screen large compound libraries virtually to identify new potential active molecules. nih.govmdpi.comresearchgate.net Studies on broader classes of piperidine-containing compounds have successfully used this approach to discover antagonists for various receptors. researchgate.net The application of these methods to this compound would require a known biological target and a set of active compounds with similar structural features, which is not currently available in the literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)
Specific QSAR models for this compound have not been described in the available literature. QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are used to predict the activity of new, unsynthesized compounds. nih.govchemrevlett.com Research on other 2-aminopyridine (B139424) and 2-chloroquinoline (B121035) derivatives has led to the development of QSAR models to guide the design of more potent inhibitors for various therapeutic targets. nih.govnih.gov The development of a QSAR model for derivatives of this compound would necessitate a dataset of structurally related compounds with corresponding biological activity data, which has not been found.
Structure Activity Relationship Sar Studies and Molecular Design in Vitro Context
Systematic Exploration of Structural Modifications and Their In Vitro Biological Impact
Pyridine (B92270) Ring Substituent Effects on Activity
The substitution pattern on the pyridine ring plays a crucial role in modulating the biological activity of this compound class. The position and electronic nature of substituents can significantly influence binding affinity and functional activity at various receptors. For instance, in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), the presence and position of a halogen atom on the pyridine ring are critical for high-affinity binding.
Studies on analogous compounds have demonstrated the importance of the 2-chloro substituent. For example, in a series of epibatidine (B1211577) analogues, which share a chloropyridine moiety, the chlorine atom is understood to be a key interaction point within the receptor binding site. nih.govnih.gov The replacement of the chlorine with other halogens or its removal can lead to significant changes in binding affinity.
Furthermore, the introduction of other substituents on the pyridine ring has been explored to fine-tune activity. For instance, the addition of a carbamoyl (B1232498) group to related pyridinyl deschloroepibatidine analogues resulted in compounds with subnanomolar binding affinity for α4β2*-nAChRs and potent antagonist activity. nih.gov The electronic properties of the pyridine ring, influenced by such substituents, are a key determinant of the strength of interaction with receptor residues. nih.gov The pyridine nitrogen itself often acts as a hydrogen bond acceptor, a critical interaction for agonist activity at nAChRs. nih.govresearchgate.net
A systematic study on a series of 2,4-diphenyl 5H-chromeno[4,3-b]pyridines highlighted that the placement of hydroxyphenyl groups on the central pyridine ring was crucial for superior topoisomerase IIα inhibition and antiproliferative activity. mdpi.com This underscores the general principle that substituent placement on the pyridine ring is a key determinant of biological activity across different target classes.
| Compound/Analog Series | Modification on Pyridine Ring | Observed In Vitro Biological Impact | Reference |
| Epibatidine Analogues | Presence of 2-chloro substituent | Critical for high-affinity nAChR binding | nih.govnih.gov |
| Pyridinyl Deschloroepibatidine Analogues | Addition of a carbamoyl group | Subnanomolar binding affinity for α4β2*-nAChRs and potent antagonist activity | nih.gov |
| 2,4-Diphenyl 5H-Chromeno[4,3-b]pyridines | Position of hydroxyphenyl groups | Determined topoisomerase IIα inhibition and antiproliferative activity | mdpi.com |
| Nicotine (B1678760) | Pyridine Nitrogen | Acts as a hydrogen bond acceptor, crucial for nAChR agonist activity | nih.govresearchgate.net |
Piperidine (B6355638) Ring Modifications and Conformational Influences on Activity
The conformation of the piperidine ring is a key factor in its interaction with target proteins. Computational and experimental studies have shown that piperidine and its derivatives typically adopt a chair conformation. However, the presence of substituents can influence the preference for axial or equatorial positioning, which in turn affects how the molecule fits into a binding pocket. nih.gov For instance, in a study of 2-substituted piperazines, an axial conformation was found to be preferred, placing the basic and pyridyl nitrogens in an orientation that mimics nicotine, which is favorable for binding to the α7 nicotinic acetylcholine receptor. nih.govresearchgate.net
The introduction of substituents on the piperidine ring has been a common strategy to explore the SAR. In a series of piperidine-based monoamine transporter inhibitors, the stereochemistry of the piperidine ring and the nature of its substituents were found to be critical for potency and selectivity. nih.gov For example, N-methylation of the piperidine nitrogen in certain series has been shown to enhance σ1 receptor affinity. nih.gov The replacement of the piperidine ring with a bridged analogue, such as a quinuclidine (B89598) which locks the ring in a boat-like conformation, has been used to probe the receptor's tolerance for different conformations. nih.gov
Furthermore, the basicity of the piperidine nitrogen is a crucial factor, as it is often protonated at physiological pH, allowing for ionic interactions with acidic residues in the receptor binding site. frontiersin.orgsciforum.net Modifications that alter this basicity can therefore have a significant effect on binding affinity.
| Modification | Description | Impact on In Vitro Activity | Reference |
| Conformational Restriction | Use of bridged analogues (e.g., quinuclidine) to lock the piperidine ring in a specific conformation. | Probes the receptor's conformational requirements and can maintain or alter binding affinity. | nih.gov |
| N-Substitution | Addition of substituents (e.g., methyl, ethyl, tosyl) to the piperidine nitrogen. | Can significantly modulate receptor affinity and selectivity. N-methylation has been shown to increase σ1 receptor affinity in some series. | nih.gov |
| Ring Substitution | Introduction of substituents at various positions on the piperidine carbon framework. | Stereochemistry and position of substituents are critical for potency and selectivity at monoamine transporters. | nih.gov |
| Conformational Preference | Axial vs. equatorial orientation of substituents. | The preferred axial conformation in some 2-substituted piperazines mimics the orientation of key nitrogen atoms in nicotine, favoring nAChR binding. | nih.govresearchgate.net |
Methylene (B1212753) Linker Variations and Activity Modulation
The methylene linker connecting the pyridine and piperidine rings in 2-chloro-5-(piperidin-1-ylmethyl)pyridine, while seemingly a simple component, plays a crucial role in determining the spatial relationship between these two key pharmacophoric elements. Variations in the length and rigidity of this linker can significantly modulate the in vitro biological activity of the molecule.
Studies on related ligand-receptor systems have shown that the length of the linker is a critical determinant of activity. For example, in a series of PAF antagonists, lengthening the methylene bridge in some derivatives led to a slight increase in antagonistic activity, while in others, it had the opposite effect, indicating that the optimal linker length is highly context-dependent. researchgate.net The linker's role is to position the two ring systems at an optimal distance and orientation for simultaneous interaction with their respective binding pockets on the target protein.
Furthermore, the introduction of rigidity into the linker, for instance, by incorporating it into a cyclic system or by introducing double or triple bonds, can pre-organize the molecule into a more favorable conformation for binding, potentially increasing affinity and selectivity. Conversely, a more flexible linker might allow the molecule to adapt to different receptor subtypes, leading to a broader activity profile.
Rational Design Principles for Optimized In Vitro Bioactivity
The development of potent and selective ligands based on the this compound scaffold has been significantly advanced by the application of rational design principles. These strategies leverage an understanding of the target's structure and the ligand's binding mode to guide the synthesis of optimized molecules.
Bioisosteric Replacements and Scaffold Hopping
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by substituting a functional group with another that has similar physicochemical properties. In the context of this compound and its analogues, bioisosteric replacements have been explored for both the pyridine and piperidine rings.
For the pyridine ring, bioisosteric replacement with other aromatic or heteroaromatic systems can modulate electronic properties and hydrogen bonding capacity. For instance, in a series of nicotinic ligands, a substituted benzene (B151609) ring was shown to be a successful bioisosteric replacement for the pyridine ring. researchgate.net
The piperidine ring has also been a target for bioisosteric replacement. In the development of nicotinic acetylcholine receptor (nAChR) ligands, pyrrolidine (B122466) and azetidine (B1206935) have been investigated as replacements for piperidine. In one study, pyrrolidinyl and many azetidinyl analogues were found to bind with enhanced affinity relative to the piperidine-containing compounds. researchgate.net This suggests that the smaller ring systems may provide a better fit within the receptor's binding pocket. The replacement of the piperidine ring with a pyrrolidine is a known strategy in chemical sequencing of DNA as well. nih.gov In another example, the central cyclohexane (B81311) ring of a lead compound was replaced by a piperidine ring to increase hydrolytic stability and reduce lipophilicity, resulting in compounds with high σ1 receptor affinity. nih.gov
Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the key pharmacophoric interactions. This strategy is often employed to discover novel chemical series with improved properties or to circumvent existing patents. nih.govniper.gov.in For the this compound scaffold, this could involve replacing the pyridinylmethyl-piperidine core with a completely different bicyclic or heterocyclic system that maintains the crucial spatial arrangement of the key pharmacophoric features, such as the basic nitrogen and the aromatic system. A scaffold hopping approach was successfully used to discover a new series of pyridine derivatives as potent CDK2 inhibitors. nih.gov
| Original Moiety | Bioisosteric Replacement | Rationale/Outcome | Reference |
| Pyridine Ring | Substituted Benzene Ring | Modulated electronic properties and maintained or improved binding to nicotinic receptors. | researchgate.net |
| Piperidine Ring | Pyrrolidine Ring | Enhanced binding affinity at nicotinic acetylcholine receptors in some series. | researchgate.net |
| Piperidine Ring | Azetidine Ring | Enhanced binding affinity at nicotinic acetylcholine receptors in some series. | researchgate.net |
| Cyclohexane Ring | Piperidine Ring | Increased hydrolytic stability and reduced lipophilicity while maintaining high σ1 receptor affinity. | nih.gov |
Fragment-Based Design and Optimization
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments and then growing or linking them to create more potent molecules. This method is particularly useful when high-resolution structural information of the target protein is available.
For a scaffold like this compound, a fragment-based approach could begin by identifying the binding of smaller fragments that represent key components of the molecule, such as 2-chloropyridine (B119429) or piperidine itself. Once the binding of these initial fragments is confirmed and characterized, often through biophysical techniques like NMR or X-ray crystallography, they can be optimized and elaborated upon.
For example, in the discovery of ligands for the chemokine CCL28, fragment screening identified two fragments that could bind to adjoining subsites. These were then considered for linking and merging to design more potent inhibitors. nih.gov A similar strategy could be applied to targets of this compound. A library of pyridine-based fragments could be screened to identify initial hits that bind to the target of interest. These hits could then be grown by adding a linker and a basic amine, guided by the structure of the known active compounds.
Mechanism-Based SAR Elucidation (In Vitro)
The in vitro evaluation of this compound and its analogues is crucial for understanding its molecular interactions and guiding the design of more potent and selective derivatives. This is typically achieved through a combination of enzyme inhibition assays, receptor binding profiles, and cell-based phenotypic screens.
Enzyme Inhibition Studies (in vitro)
The structural motifs within this compound—specifically the 2-chloropyridine and the piperidine ring—are common in molecules designed as enzyme inhibitors. Studies on related compounds provide a framework for understanding its potential inhibitory activities.
For instance, research on chloro-substituted pyridine squaramates as inhibitors of Deoxyribonuclease I (DNase I) has highlighted the importance of the chlorine substitution on the pyridine ring. In a series of related compounds, the presence of a 2-chloro substituent on the pyridine moiety was found to contribute significantly to the inhibitory activity against DNase I. ddg-pharmfac.net One such derivative, 3-(((6-chloropyridin-3-yl)methyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione, demonstrated potent DNase I inhibition with an IC50 value of 43.82 ± 6.51 μM. ddg-pharmfac.net This suggests that the 2-chloro atom in this compound could play a key role in its interaction with enzyme active sites.
Furthermore, pyridine and piperidine scaffolds are integral to the design of various kinase inhibitors. A novel irreversible EGFR mutant kinase inhibitor, (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, incorporates both a chloropyridine and a piperidine ring. nih.gov This compound potently inhibited EGFR primary mutants (L858R, del19) and the drug-resistant L858R/T790M mutant, demonstrating the utility of these fragments in achieving high-potency enzyme inhibition. nih.gov
Studies on pyridylpiperazine hybrids as urease inhibitors also offer SAR insights. While differing from a piperidine ring, the piperazine (B1678402) core shares structural similarities. In these studies, the electronic properties of substituents on the pyridine ring were critical for activity. The introduction of electron-withdrawing groups, such as chlorine, was shown to modulate the inhibitory potential against urease. nih.gov
Table 1: In Vitro Enzyme Inhibition Data for Compounds Structurally Related to this compound
| Compound Name | Target Enzyme | IC50 Value (μM) | Source |
|---|---|---|---|
| 3-(((6-Chloropyridin-3-yl)methyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione | DNase I | 43.82 ± 6.51 | ddg-pharmfac.net |
| 1-(3-nitropyridin-2-yl)piperazine derivative (5b) | Urease | 2.0 ± 0.73 | nih.gov |
| 1-(3-nitropyridin-2-yl)piperazine derivative (7e) | Urease | 2.24 ± 1.63 | nih.gov |
Receptor Binding Profiling (in vitro)
The piperidine moiety is a well-established pharmacophore for interacting with various receptors, particularly in the central nervous system. The combination of a chloropyridine and a piperidine suggests potential interactions with neurotransmitter receptors. smolecule.com
SAR studies on a series of benzamides led to the identification of 2-chloro-4-fluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide as a potent and selective 5-HT1F receptor agonist. researchgate.net Although a more complex molecule, this finding underscores the importance of the substituted chloropyridine and N-methyl-piperidine components for achieving high-affinity receptor binding.
Similarly, research into ligands for sigma receptors (σRs), which are targets for neurological disorders, has identified pyridine derivatives containing a piperidine motif as having high affinity. One such compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited a high affinity for the σ1 receptor subtype with a Kᵢ value of 1.45 nM. nih.gov This highlights the favorable contribution of the piperidine ring to receptor engagement. While direct binding data for this compound is not available, the prevalence of its core structure in high-affinity receptor ligands suggests it is a promising scaffold for further investigation. smolecule.comnih.gov
Table 2: Receptor Binding Affinity for Compounds Containing Pyridine and Piperidine Moieties
| Compound Name | Target Receptor | Binding Affinity (Kᵢ) | Source |
|---|---|---|---|
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Human σ1 Receptor (hσ1R) | 1.45 nM | nih.gov |
Cell-Based Assays for Phenotypic Screening (in vitro)
Cell-based assays are essential for evaluating the phenotypic effects of a compound, providing insights into its biological activity in a more complex system than isolated enzymes or receptors. Phenotypic screening can uncover novel mechanisms of action and therapeutic applications.
For example, a phenotypic screen focused on acute myeloid leukaemia (AML) identified a series of trisubstituted imidazo[1,2-a]pyridines that could induce differentiation in AML cell lines irrespective of their mutation status. nih.gov This demonstrates the potential of pyridine-based compounds to elicit specific cellular responses, guiding further SAR studies to optimize activity and metabolic profiles. nih.gov
In the context of safety and preliminary profiling, cell-based cytotoxicity assays are standard. The chloro-substituted pyridine squaramates developed as DNase I inhibitors were evaluated for cytotoxicity against several human tumor cell lines. ddg-pharmfac.net The lead compound showed no significant cytotoxicity against HL-60, MDA-MB-231, and MCF-7 cell lines, indicating a favorable initial profile for a potential therapeutic agent. ddg-pharmfac.net This type of cell-based assay would be a critical first step in evaluating the biological potential of this compound.
Table 3: Summary of Cell-Based Assay Findings for Related Pyridine Compounds
| Compound Type | Assay Type | Cell Lines | Finding | Source |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridines | Phenotypic Screen (Differentiation) | AML cell lines | Induced cellular differentiation | nih.gov |
| Chloro-substituted pyridine squaramates | Cytotoxicity | HL-60, MDA-MB-231, MCF-7 | No significant cytotoxicity observed | ddg-pharmfac.net |
Applications As Key Synthetic Intermediates and Chemical Reagents
Role in Heterocyclic Compound Synthesis
As a substituted pyridine (B92270), 2-Chloro-5-(piperidin-1-ylmethyl)pyridine belongs to the largest and most varied family of molecular fragments utilized in organic synthesis. Heterocyclic scaffolds like this one are often the starting point for designing novel compounds with specific functions.
While specific examples of this compound undergoing intramolecular cyclization to form fused ring systems are not extensively documented, its structural features present clear potential for such applications. The chlorine atom at the 2-position of the pyridine ring can be displaced by nucleophiles in substitution reactions. This reactivity is a common strategy in heterocyclic chemistry for constructing fused rings, where a nucleophilic group elsewhere in the molecule can attack this position to close a new ring onto the pyridine core. In principle, modifications to the piperidine (B6355638) ring to introduce a suitable nucleophile could enable the synthesis of novel fused heterocyclic systems.
The 2-chloro-5-pyridinyl structural motif is a key component in known complex polycyclic molecules, most notably the natural alkaloid epibatidine (B1211577). nih.gov Epibatidine, with the chemical name exo-2-(2′-chloro-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane, is a potent analgesic agent whose effects are mediated through neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govrti.org Its structure features a bicyclic heptane (B126788) system attached to the 2-chloro-5-pyridinyl core. The extensive research into epibatidine and its analogues underscores the value of the 2-chloro-5-pyridinyl moiety as a foundational building block for constructing intricate, biologically active polycyclic architectures. nih.gov
Intermediacy in Agrochemical and Specialty Chemical Synthesis
The chemical precursors of this compound are established intermediates in the large-scale production of agricultural chemicals. This connection places the title compound within a significant class of molecules used in the agrochemical industry.
The direct precursor to this compound is 2-Chloro-5-(chloromethyl)pyridine (B46043) (CCMP). nih.govresearchgate.net CCMP is a crucial shared intermediate in the synthesis of several major neonicotinoid insecticides, including imidacloprid (B1192907), acetamiprid, and thiacloprid. chemicalbook.com These compounds are among the most widely used insecticides globally. chemicalbook.com The synthesis of this compound involves the reaction of CCMP with piperidine. This reaction is representative of a broader synthetic strategy where CCMP is reacted with various amines and other nucleophiles to generate diverse libraries of neonicotinoid analogues for testing and development. nih.gov
The synthesis of this compound can be traced back to 2-chloro-5-methylpyridine (B98176) (CMP). researchgate.net CMP is a key intermediate in the synthesis of certain pyridyloxy-phenoxy herbicides. google.comepo.orggoogleapis.com For instance, CMP is used to produce 2-chloro-5-trichloromethylpyridine, a material required for the synthesis of fluazifop-butyl. epo.orggoogleapis.com Fluazifop-butyl is an effective selective herbicide used to control grass weeds in broad-leaved crops. google.comepo.org This lineage establishes that the core structure of this compound originates from an important intermediate in the herbicide manufacturing chain.
Utility in Medicinal Chemistry Lead Generation
The structure of this compound makes it a compound of significant interest for lead generation in drug discovery, particularly for targeting the central nervous system. ontosight.ai
The compound combines two important pharmacophores: the 2-chloropyridine (B119429) ring and the piperidine ring. The piperidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs and bioactive natural products. rasayanjournal.co.infrontiersin.org The 2-chloropyridinyl moiety is a key feature of neonicotinoids and the natural product epibatidine, both of which show high affinity for nicotinic acetylcholine receptors (nAChRs). nih.govchemicalbook.com
nAChRs are implicated in a wide range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction. nih.govnih.gov Consequently, molecules that interact with these receptors are valuable targets for therapeutic development. The structural similarity of this compound to known nAChR ligands makes it an attractive scaffold for designing novel modulators of these receptors. ontosight.ai By systematically modifying the piperidine ring or performing substitutions on the pyridine core, medicinal chemists can generate libraries of related compounds to screen for potential therapeutic activity, embodying the process of lead generation. ontosight.aismolecule.com
Potential in Catalyst Development and Material Science
While specific applications of this compound in catalyst development and material science are not prominently reported, its chemical structure suggests significant potential in these areas.
In catalyst development , the molecule possesses two nitrogen atoms with lone pairs of electrons—one on the aromatic pyridine ring and one on the saturated piperidine ring. These nitrogen atoms can act as Lewis bases, allowing them to coordinate to transition metal centers. The spatial arrangement of these two nitrogen atoms could potentially allow the molecule to function as a bidentate (or "chelating") ligand. Bidentate ligands are crucial in coordination chemistry and homogeneous catalysis, as they can form stable complexes with metal catalysts, influencing their reactivity, selectivity, and stability. Therefore, this compound or its derivatives could serve as precursors for novel ligands for a range of catalytic applications, including hydrogenation, cross-coupling, and polymerization.
In the field of material science , the compound could be explored as a functional monomer for the synthesis of advanced polymers. The reactive C-Cl bond could be utilized in polycondensation reactions, such as Suzuki polycondensation, to create conjugated polymers. Such materials often have interesting electronic and optical properties. Alternatively, the piperidine or pyridine rings could be modified to introduce a polymerizable group (e.g., a vinyl or acrylate (B77674) group). Polymerization would then yield functional polymers with the pyridine-piperidine moiety as a pendant side chain, which could impart specific properties to the material, such as metal-ion binding capabilities, pH-responsiveness, or catalytic activity.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Chloro-5-(piperidin-1-ylmethyl)pyridine?
The synthesis typically involves multi-step reactions, including halogenation and functional group modifications. Key methods include:
- Halogenation of pyridine derivatives : Chlorination at the 2-position using reagents like PCl₃ or SOCl₂ under controlled temperatures (40–60°C) .
- Piperidine coupling : Introducing the piperidinylmethyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/THF) .
- Purification : Column chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane) to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C-NMR (e.g., 126 MHz for ¹³C) to confirm substitution patterns and purity. ¹⁹F-NMR may be used if fluorinated analogs are synthesized .
- FT-IR/Raman : Identify functional groups (e.g., C-Cl stretch at ~550 cm⁻¹, piperidine N-H vibrations) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Enantiomer Studies : Compare (R)- and (S)-enantiomers using chiral HPLC to assess stereochemical impacts on activity, as seen in nicotinic receptor binding assays .
- Assay Optimization : Use multiple in vitro/in vivo models (e.g., enzyme inhibition, mouse hot-plate analgesia) to validate target specificity .
- Structural Modifications : Systematically vary substituents (e.g., piperidine methylation) to isolate contributing factors to activity discrepancies .
Q. What strategies improve yield in cross-coupling reactions involving this compound?
- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility, while additives (e.g., K₂CO₃) stabilize intermediates .
- Temperature Control : Maintain 80–100°C for Suzuki couplings to balance reaction rate and byproduct formation .
Q. How do substituents on the piperidine ring influence biological activity?
- Hydrophobicity : N-Methylation increases logP (e.g., from 2.75 to 3.10), enhancing blood-brain barrier penetration .
- Steric Effects : Bulky groups (e.g., isopropyl) reduce binding affinity to nicotinic receptors by ~40% compared to unsubstituted piperidine .
- Electron-Withdrawing Groups : Fluorination at the piperidine 4-position improves metabolic stability but may reduce solubility .
Q. What is the compound’s mechanism of interaction with nicotinic acetylcholine receptors?
Q. How should researchers interpret conflicting logP values reported in literature?
- Experimental vs. Computational : Experimental logP (e.g., 2.75 via shake-flask) may differ from computational predictions (e.g., 3.10 via ClogP) due to ionization or solvent effects .
- Validation : Cross-check using reversed-phase HPLC retention times under standardized conditions (C18 column, acetonitrile/water gradient) .
Q. What conditions affect the compound’s stability during storage?
- Temperature : Store at 2–8°C under inert atmosphere (argon) to prevent decomposition of the chloromethyl group .
- Light Sensitivity : Amber vials reduce photodegradation, particularly for the pyridine core .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the piperidinylmethyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
